8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
描述
8-(3,4-Dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a purine-derived heterocyclic compound featuring a fused imidazo-purine-dione core. Its structure includes a 3,4-dimethylphenyl substituent at the C8 position and methyl groups at N1 and N3 (Fig. 1). This compound belongs to a broader class of imidazo-purine-diones, which are notable for their diverse pharmacological activities, including modulation of serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE) enzymes .
属性
IUPAC Name |
6-(3,4-dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(9-11(10)2)21-7-8-22-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLJUFPDDCRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , also known as E461-0631, belongs to a class of imidazopyridine derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O2 |
| Molecular Weight | 325.37 g/mol |
| LogP | 3.549 |
| LogD | 2.4769 |
| Polar Surface Area | 45.186 Ų |
| Hydrogen Bond Acceptors Count | 5 |
The compound exhibits a relatively high lipophilicity (LogP of 3.549), which may influence its absorption and distribution in biological systems.
Anticancer Properties
Research has indicated that imidazopyridine derivatives, including this compound, exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising results as inhibitors of various tumor cell lines, particularly those associated with epidermal growth factor receptor (EGFR) signaling pathways .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, it is hypothesized to interact with ATP-binding sites on kinases, thereby disrupting signal transduction pathways critical for cancer cell growth .
Case Studies
- In Vitro Studies : In a series of in vitro assays, the compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and lung cancer models. These studies suggest that the compound may induce apoptosis through caspase activation .
- In Vivo Studies : Preliminary animal studies have shown that administration of this compound led to significant tumor regression in xenograft models. The treatment was associated with reduced tumor weight and improved survival rates compared to control groups .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It has shown efficacy against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Research Findings Summary
The following table summarizes key findings related to the biological activity of This compound :
| Study Type | Findings |
|---|---|
| In Vitro | Significant anticancer activity against various cell lines |
| In Vivo | Tumor regression in xenograft models; improved survival rates |
| Antimicrobial | Effective against multiple bacterial and fungal strains |
相似化合物的比较
Table 1: Structural Comparison of Selected Imidazo-Purine-Diones
*Calculated based on molecular formulas in evidence.
Key Observations :
- The C8 substituent critically determines target engagement. Phenethylamine derivatives (e.g., 20a) with dihydroxyphenyl groups mimic dopamine, enabling multitarget activity . Piperazinylalkyl chains (e.g., AZ-853) improve 5-HT1A receptor affinity via fluorinated aromatic interactions .
- N1/N3 alkylation (methyl vs. bulkier groups) influences metabolic stability and receptor selectivity .
Pharmacological Activity
Serotonin Receptor Modulation
Imidazo-purine-diones exhibit significant 5-HT1A/5-HT7 receptor affinity, but potency varies with substituents:
Table 2: Receptor Affinity and Functional Activity
Key Findings :
- Fluorinated arylpiperazinyl derivatives (e.g., AZ-853/AZ-861) show subnanomolar 5-HT1A affinity due to halogen bonding and π-π interactions .
Antidepressant Efficacy
Table 3: Metabolic Stability and Adverse Effects
Key Insights :
- Imidazo-purine-diones generally lack anticholinergic effects, a major advantage over tricyclic antidepressants (TCAs) .
- AZ-853’s α1-adrenolytic activity may cause hypotension, whereas AZ-861’s trifluoromethyl group correlates with metabolic disruptions .
- The target compound’s methyl groups may enhance metabolic stability over hydroxylated analogs (e.g., 20a) .
常见问题
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the imidazo[2,1-f]purine-2,4-dione core in this compound?
- The core structure is typically synthesized via cyclization reactions using substituted purine precursors. For example, derivatives of 1,3-dimethylimidazo[2,1-f]purine-2,4-dione are synthesized by coupling arylpiperazine or arylalkyl groups at the N-8 position via alkylation or Huisgen cycloaddition (azide-alkyne click chemistry) under controlled conditions (e.g., CuI catalysis, sodium ascorbate, and tert-butanol/H₂O solvent systems) .
- Key considerations : Reaction temperature (e.g., 65°C for Huisgen reactions), solvent polarity, and catalyst efficiency to minimize byproducts. Purification often requires column chromatography with silica gel and polar aprotic solvents .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent placement?
- Combine 1H/13C NMR to identify proton environments (e.g., methyl groups at N-1/N-3, dihydroimidazo ring protons) and ESI-MS/HRMS for molecular weight validation. For example, in similar derivatives, methyl protons resonate at δ 3.2–3.5 ppm, while aromatic protons in the 3,4-dimethylphenyl group appear as multiplet signals between δ 6.8–7.2 ppm .
- Advanced tip : Use NOESY or COSY NMR to confirm spatial proximity of substituents, particularly in the dihydroimidazo ring system .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Prioritize serotonin receptor binding assays (5-HT1A/5-HT7) due to structural similarities to known imidazo[2,1-f]purine-2,4-dione derivatives with antidepressant activity. Use radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) to measure Ki values .
- Validation : Cross-test selectivity against phosphodiesterase isoforms (PDE4B/PDE10A) to rule off-target effects .
Advanced Research Questions
Q. How do structural modifications at the N-8 position (e.g., 3,4-dimethylphenyl vs. fluorophenyl) influence 5-HT1A receptor agonism and metabolic stability?
- Functional assays : Compare intrinsic activity (e.g., cAMP inhibition, β-arrestin recruitment) of analogs using HEK-293 cells expressing human 5-HT1A receptors. For instance, fluorophenyl derivatives (e.g., AZ-861) exhibit stronger agonism than non-fluorinated analogs due to enhanced lipophilicity and receptor π-π stacking .
- Metabolic stability : Use human liver microsomes (HLM) and micellar electrokinetic chromatography (MEKC) to measure clearance rates. Bulky substituents (e.g., 3,4-dimethylphenyl) reduce CYP450-mediated oxidation compared to smaller groups .
Q. What experimental designs mitigate confounding factors in evaluating antidepressant-like activity in vivo?
- Forced swim test (FST) protocols : Administer the compound acutely (single dose) and repeatedly (7–14 days) in mice, with controls for locomotor activity (open-field test) to exclude false positives. For example, 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) analogs show dose-dependent reduction in immobility time (2.5–5 mg/kg) without motor impairment .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare treatment groups and include vehicle/diazepam controls to assess anxiolytic interference .
Q. How can computational methods predict multi-target interactions (e.g., 5-HT1A and adenosine receptors)?
- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of 5-HT1A (PDB: 7E2Z) and adenosine A₂A receptors (PDB: 5IU4). Focus on key residues:
- 5-HT1A : Asp116, Ser199 (hydrogen bonding with purine-dione carbonyl).
- Adenosine A₂A : Phe168, His278 (hydrophobic interactions with dimethylphenyl) .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in functional activity between in vitro and in vivo models?
- Case example : A compound may show high 5-HT1A affinity in vitro but weak antidepressant effects in vivo due to poor blood-brain barrier (BBB) penetration.
- Solutions :
- Measure brain-to-plasma ratio via LC-MS/MS after systemic administration.
- Modify substituents (e.g., alkyl chain length at N-8) to enhance logP (optimal range: 2–3) and BBB permeability .
Q. What strategies optimize water solubility for in vivo administration without compromising receptor binding?
- Introduce ionizable groups (e.g., tertiary amines in piperazine derivatives) or formulate as hydrochloride salts . For example, 8-(3-(1H-imidazol-1-yl)propyl) analogs achieve solubility >10 mg/mL in saline via protonation at physiological pH .
- Alternative : Use cyclodextrin-based complexation for hydrophobic derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting SAR data between 5-HT1A affinity and PDE inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
